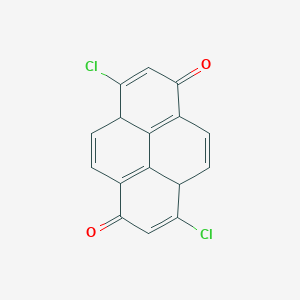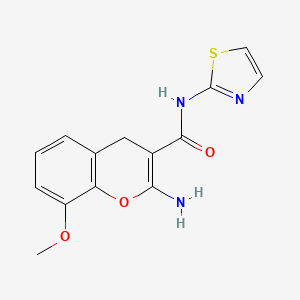
1-(3-Chloropyridin-2-yl)piperazine hydrochloride
Descripción general
Descripción
“1-(3-Chloropyridin-2-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 85386-86-3. It has a molecular weight of 234.13 and its IUPAC name is 1-(3-chloro-2-pyridinyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(3-Chloropyridin-2-yl)piperazine hydrochloride” is 1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H . The linear formula of this compound is C9H13Cl2N3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.13 .Aplicaciones Científicas De Investigación
Synthesis of Metal Complexes
The compound can be used in the synthesis of metal complexes. For instance, it has been used in the synthesis of FeII, CoII, and NiII complexes . These complexes were synthesized from the reactions of the ligand (L = 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine) with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .
Study of Magnetic Properties
The compound has been used in the study of magnetic properties. For example, complex 1, which was synthesized using this compound, exhibits a slow magnetization relaxation behavior .
Electrocatalytic Properties
The compound has been used in the study of electrocatalytic properties. The catalytic properties of complexes 1–3 toward the Oxygen Evolution Reaction (OER) under basic conditions were studied. They were all catalytically active, and complex 3 showed a higher activity .
Kinase-Inactive Conformation Study
The compound has been used in the study of kinase-inactive conformation . The X-ray structures of 1, 2, and 21 with CDK6 show that the compounds bind to the kinase-inactive conformation .
Research Use
The compound is used for research purposes. It has a molecular weight of 270.59 and a molecular formula of C9H12ClN3•2HCl .
Synthesis of Other Chemical Compounds
The compound can be used in the synthesis of other chemical compounds. It is often used as a starting material or intermediate in the synthesis of a wide range of chemical compounds .
Mecanismo De Acción
Safety and Hazards
“1-(3-Chloropyridin-2-yl)piperazine hydrochloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3-chloropyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGSEDSIYNTQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone](/img/structure/B2722884.png)



![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide](/img/structure/B2722891.png)

![N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea](/img/structure/B2722893.png)

![8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2722896.png)


![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2722902.png)

![1-{[(4-Chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2722904.png)